molecular formula C15H24O B1605404 2-Methyl-4-tert-octylphenol CAS No. 2219-84-3

2-Methyl-4-tert-octylphenol

Cat. No. B1605404
CAS RN: 2219-84-3
M. Wt: 220.35 g/mol
InChI Key: DYKCNMUCTREDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-tert-octylphenol is a chemical compound with the linear formula C15H24O . It is a potential environmental pollutant and exhibits toxic and estrogenic effects on mammalian cells. It binds to estrogen receptors and exerts estrogenic actions in vitro .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-tert-octylphenol consists of 15 carbon atoms, 24 hydrogen atoms, and one oxygen atom, giving it a molecular weight of 220.358 .

Scientific Research Applications

Environmental Pollution and Ecotoxicity

  • Environmental Pollution: 2-Methyl-4-tert-octylphenol, commonly referred to as 4-tert-octylphenol, is a degradation product of non-ionic surfactants alkylphenol polyethoxylates and is used in various industrial applications. It has been detected in environmental compartments such as indoor air and surface waters. This compound is biodegradable, but its degradation products can be more toxic than the parent compound (Olaniyan et al., 2020).
  • Ecotoxicity: 4-tert-Octylphenol is toxic to aquatic life, and among its isomers, 4-tert-octylphenol is commercially available. It is an endocrine disruptor with estrogenic activity, posing a significant risk to freshwater and marine aquatic animals (Miyagawa et al., 2015).

Removal Techniques and Environmental Impact

  • Removal Techniques: There are newer techniques for removing 4-tert-octylphenol from environmental waters, but they require further development for large-scale applications. Wastewater treatment using plant enzymes such as peroxidases shows promise in totally removing this compound and leaving less toxic degradation products (Olaniyan et al., 2020).
  • Sewage Sludge Contamination: In a study of municipal sewage sludge in China, 4-tert-octylphenol was found among the dominant synthetic phenolic antioxidants, indicating its widespread presence in the environment (Liu et al., 2015).

Biological and Health Impact Studies

  • Effects on Aquatic Plants: A study showed that 4-tert-octylphenol induced oxidative stress in the aquatic plant Ceratophyllum demersum, affecting its growth rate and chlorophyll content. This indicates the broader ecological impact of this compound on aquatic ecosystems (Cahyanurani et al., 2017).
  • Human Sperm Viability: Exposure to 4-tert-octylphenol significantly impacted human sperm viability and motility, indicating potential reproductive health concerns (Huang et al., 2018).

Biodegradation and Toxicity Reduction

  • Fungal Biodegradation: The non-ligninolytic fungus Umbelopsis isabellina has shown potential in degrading and detoxifying endocrine disruptors like 4-tert-octylphenol, indicating a possible bioremediation approach to mitigate environmental contamination (Janicki et al., 2016).

Applications in Water Treatment

  • Effective Removal Techniques: Multi-walled carbon nanotubes have been synthesized for the fast and effective removal of 4-tert-octylphenol endocrine disruptor in water. This presents a novel and efficient method for water purification (Alothman et al., 2019).

Safety And Hazards

2-Methyl-4-tert-octylphenol is potentially hazardous. Inhalation can cause coughing, wheezing, shortness of breath, headache, spasm, inflammation, and edema of bronchi, pneumonitis . Repeated or prolonged skin contact may cause thickening, blackening, or cracking, and repeated eye exposure may cause corneal erosion or loss of vision .

properties

IUPAC Name

2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11-9-12(7-8-13(11)16)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKCNMUCTREDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062273
Record name 4-tert-Octyl-o-cresol (kent to verify)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-tert-octylphenol

CAS RN

2219-84-3
Record name 2-Methyl-4-tert-octylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2219-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-tert-octylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Octyl-o-cresol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Octyl-o-cresol (kent to verify)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1,3,3-tetramethylbutyl)-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-4-TERT-OCTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X7WG8GU66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-tert-octylphenol
Reactant of Route 2
2-Methyl-4-tert-octylphenol
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-tert-octylphenol
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-tert-octylphenol
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-tert-octylphenol
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-tert-octylphenol

Citations

For This Compound
22
Citations
J Gasparič, D Svobodová, M Pospíšilová - Microchimica Acta, 1977 - Springer
The products of the colour reaction of a systematically selected series of phenols with the MBTH reagent have been investigated by means of spectrophotometric and chromatographic …
Number of citations: 4 link.springer.com
C Harman, O Bøyum, KV Thomas… - … and Chemistry: An …, 2009 - Wiley Online Library
… 2-Methyl-4-tert-octylphenol 5.8 c 0.04 0.06 … Exceptions to this higher uptake in fouled POCIS were the more hydrophobic APs such as 2-methyl-4-tert-octylphenol (Fig. 4). …
Number of citations: 99 setac.onlinelibrary.wiley.com
M Oppegård, BH Hansen… - … Communications in Mass …, 2020 - Wiley Online Library
… One AP (2-methyl-4-tert-octylphenol) was not recovered using the described methodology (recovery <10% at all spike levels). This was the case for samples both with and without matrix…
KC Lee, JY Sa, MH Wang, SS Han - Korean Journal of Medicinal …, 2012 - koreascience.kr
This study was investigated to compare the volatile aroma compounds of Synurus deltoides and Aster scaber. The volatile aroma compounds from Synurus deltoides and Aster scaber …
Number of citations: 29 koreascience.kr
C Harman, KE Tollefsen, O Bøyum, K Thomas… - Chemosphere, 2008 - Elsevier
… All AP were quantifiable in POCIS with the exception of 4-n-pentyl, 4-n-heptyl, 4-n-octyl, 4-n-nonyl and 2-methyl-4-tert-octylphenol. The absence of these compounds was probably due …
Number of citations: 131 www.sciencedirect.com
LG Faksness, PG Grini, PS Daling - Marine pollution bulletin, 2004 - Elsevier
When selecting produced water treatment technologies, one should focus on reducing the major contributors to the total environmental impact. These are dispersed oil and semi-soluble …
Number of citations: 145 www.sciencedirect.com
AI Mohamed, VF Salau, OL Erukainure… - Journal of Food …, 2022 - Wiley Online Library
In this current study, the antidiabetic effectiveness of Hibiscus sabdariffa and its protective function against Fe 2+ ‐induced oxidative hepatic injury were elucidated using in vitro, in silico…
Number of citations: 2 onlinelibrary.wiley.com
S Meier, J Klungsøyr, S Boitsov, T Eide… - … of Chromatography A, 2005 - Elsevier
A highly selective and sensitive method for the determination of 30 meta- and para-substituted alkylphenols from phenol (C 0 ) to nonylphenol (C 9 ) in biota is described. …
Number of citations: 50 www.sciencedirect.com
S Boitsov, SA Mjøs, S Meier - Marine Environmental Research, 2007 - Elsevier
Produced water released into the sea from oil installations contains a vast number of organic compounds. This work focuses on the analysis and identification of phenols in produced …
Number of citations: 59 www.sciencedirect.com
N Morin, C Miège, M Coquery, J Randon - TrAC Trends in Analytical …, 2012 - Elsevier
The polar organic chemical integrative sampler (POCIS) was relatively recently developed to trap hydrophilic organic micropollutants in aquatic environments. The aim of this article is to …
Number of citations: 227 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.